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Compound of Interest

Compound Name: Tinidazole (Standard)

Cat. No.: B151819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications for

Tinidazole Certified Reference Material (CRM). It is designed to be an essential resource for

professionals in research, quality control, and drug development, offering detailed information

on the analytical standards and methodologies required for the accurate quantification and

qualification of Tinidazole. This guide synthesizes information from major pharmacopeias,

including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and

Japanese Pharmacopoeia (JP), to ensure a thorough understanding of the global standards for

this critical anti-parasitic agent.

Introduction to Tinidazole and its Certified
Reference Material
Tinidazole is a synthetic nitroimidazole derivative used as an antiprotozoal and antibacterial

agent.[1] Its efficacy is critically dependent on its purity and quality. A Certified Reference

Material (CRM) for Tinidazole serves as a primary standard of high purity and well-defined

characteristics. These CRMs are produced and certified under stringent ISO 17034 and

ISO/IEC 17025 standards, ensuring their suitability for calibrating analytical instruments,

validating analytical methods, and serving as a definitive benchmark in pharmaceutical quality

control.[2] CRMs are traceable to international standards and are accompanied by a Certificate

of Analysis that details their certified properties.[2]
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General Characteristics of Tinidazole
Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.

[1][3] It is a light yellow crystalline powder with a slight characteristic odor.[1]

Table 1: General Properties of Tinidazole

Property Specification References

Chemical Name
1-[2-(Ethylsulfonyl)ethyl]-2-

methyl-5-nitro-1H-imidazole
[1][3]

Molecular Formula C₈H₁₃N₃O₄S [2]

Molecular Weight 247.27 g/mol [2]

CAS Number 19387-91-8 [2]

Appearance Light yellow, crystalline powder [1]

Solubility

Soluble in acetone and acetic

anhydride; sparingly soluble in

methanol and ethanol; very

slightly soluble in water.

[1]

Storage

Preserve in tight, light-resistant

containers at controlled room

temperature.

[4]

Pharmacopeial Specifications for Tinidazole CRM
The following tables summarize the key specifications for Tinidazole as outlined in the United

States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia

(JP).

Table 2: Assay and Identification Specifications
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Test USP EP JP

Assay (dried basis) 98.0% - 101.0% 98.0% - 101.0% ≥ 98.5%

Identification A Infrared Absorption Infrared Absorption Colorimetric Reaction

Identification B Ultraviolet Absorption Ultraviolet Absorption
Ultraviolet-Visible

Spectrophotometry

Identification C
Thin-Layer

Chromatography
Infrared Absorption

Infrared

Spectrophotometry

Identification D -
Thin-Layer

Chromatography
-

Identification E -
Reaction of primary

aromatic amines
-

Table 3: Physicochemical Test Specifications

Test USP EP JP

Melting Range 125°C - 128°C 125°C - 128°C -

Loss on Drying ≤ 0.5% ≤ 0.5% ≤ 1.0%

Residue on Ignition ≤ 0.1% ≤ 0.1% ≤ 0.1%

Heavy Metals ≤ 0.002% - ≤ 20 ppm

Arsenic - - ≤ 1 ppm

Impurities
The control of impurities is a critical aspect of ensuring the quality and safety of Tinidazole. The

major pharmacopeias specify limits for known and unknown impurities.

Table 4: Known Impurities of Tinidazole
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Impurity Name Structure CAS Number
Pharmacopeial
Designation

2-Methyl-5-

nitroimidazole
C₄H₅N₃O₂ 696-23-1

USP Related

Compound A; EP

Impurity A

1-[2-

(Ethylsulfonyl)ethyl]-2-

methyl-4-nitro-1H-

imidazole

C₈H₁₃N₃O₄S 25459-12-5

USP Related

Compound B; EP

Impurity B

Table 5: Impurity Limits

Impurity USP (TLC Method) EP (HPLC Method) JP (TLC Method)

Related Compound A /

Impurity A

Spot not more intense

than standard
≤ 0.2%

Spot not more intense

than standard

Related Compound B

/ Impurity B

Spot not more intense

than standard
≤ 0.2% -

Any Unspecified

Impurity

Spot not more intense

than diluted standard
≤ 0.10%

Spot not more intense

than standard

Total Impurities - ≤ 0.5% -

Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacopeias for

the analysis of Tinidazole.

Assay by Titration (USP/JP)
This method determines the purity of Tinidazole by non-aqueous titration.

Protocol:

Accurately weigh about 150 mg of Tinidazole.
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Dissolve the sample in 25.0 mL of glacial acetic acid.

Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.

Perform a blank determination and make any necessary corrections.

Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S.

Related Substances by Thin-Layer Chromatography
(TLC) (USP/JP)
This method is used to identify and semi-quantitatively control related substances.

Protocol:

Standard Solution Preparation: Prepare a solution of the respective Tinidazole Related

Compound Reference Standard in methanol at a concentration of 0.1 mg/mL.

Test Solution Preparation: Dissolve about 200 mg of Tinidazole in 10 mL of methanol.

Chromatographic System:

Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.

Application Volume: 10 µL.

Developing Solvent System (USP): A mixture of ethyl acetate and butyl alcohol (3:1).

Developing Solvent System (JP): A mixture of ethyl acetate and diethylamine (19:1).

Procedure:

Apply the standard and test solutions to the TLC plate.

Develop the chromatogram until the solvent front has moved about three-fourths of the

length of the plate.

Remove the plate from the chamber and allow it to air-dry.
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Examine the plate under short-wavelength UV light.

Interpretation: Any spot in the chromatogram of the test solution corresponding to a related

compound is not more intense than the corresponding spot in the chromatogram of the

standard solution.

Related Substances by High-Performance Liquid
Chromatography (HPLC) (EP)
This method provides a more sensitive and quantitative analysis of related substances.

Protocol:

Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, methanol,

and water (10:20:70, v/v/v).[5]

Standard Solution Preparation:

Impurity A & B Standard: Dissolve 5.0 mg of Tinidazole Impurity A CRS and 5.0 mg of

Tinidazole Impurity B CRS in 10.0 mL of methanol and dilute to 100.0 mL with the mobile

phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

Reporting Threshold Standard: Dilute 1.0 mL of the Test Solution to 100.0 mL with the

mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

Test Solution Preparation: Dissolve 10.0 mg of the Tinidazole sample in 10.0 mL of methanol

and dilute to 100.0 mL with the mobile phase.

Chromatographic System:

Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with

octadecylsilyl silica gel for chromatography (5 µm).

Flow Rate: 1.0 mL/min.[5]

Detection Wavelength: 320 nm.[5]

Injection Volume: 20 µL.
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System Suitability:

Resolution: The resolution between the peaks due to impurity A and impurity B in the

chromatogram of the Impurity A & B Standard should be a minimum of 2.0.

Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram

of the Reporting Threshold Standard should be at least 10.

Procedure:

Inject the Test Solution and the Impurity A & B Standard.

Run the chromatogram for at least 1.5 times the retention time of the main Tinidazole

peak.

Calculation: Calculate the percentage of each impurity using the peak areas from the

chromatograms.

Visualizations
The following diagrams illustrate key workflows and relationships in the certification and

analysis of Tinidazole CRM.
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Caption: Workflow for the production and certification of Tinidazole CRM.
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{Tinidazole CRM | High-purity chemical standard}

United States Pharmacopeia (USP) Assay: 98.0-101.0% Impurities: TLC Assay Method: Titration
Traceable to

European Pharmacopoeia (EP) Assay: 98.0-101.0% Impurities: HPLC (≤0.2% for A/B) Assay Method: Titration
Traceable to

Japanese Pharmacopoeia (JP) Assay: ≥98.5% Impurities: TLC Assay Method: Titration
Traceable to

Click to download full resolution via product page

Caption: Relationship and comparison of Tinidazole standards across major pharmacopeias.
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Caption: Experimental workflow for the analysis of related substances by HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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